![molecular formula C10H9ClN2O3 B7876472 Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7876472.png)
Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C10H9ClN2O3 and its molecular weight is 240.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods : A study described a new method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, including compounds like Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate. This method involved the direct formation of these compounds from 4-chloro-2-methylthio-5-pyrimidine-carbonitrile and ethyl mercaptoacetate in refluxing ethanol containing sodium carbonate (Santilli, Kim, & Wanser, 1971).
Pharmacological Activities : Another study synthesized derivatives of Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate and investigated their anti-inflammatory and anti-microbial activities. These derivatives were screened for their antibacterial, antifungal, and anti-inflammatory properties (A.S.Dongarwar et al., 2011).
Synthesis of Thiazolopyrimidines : Research on the synthesis of thiazolopyrimidines and related compounds involved reactions of Ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. These compounds reacted with other chemicals to produce various thiazolo[3,2-a]pyrimidine derivatives (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
Crystal Structure Analysis : The crystal structure of a similar compound, Ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was determined using single-crystal X-ray diffraction. This provided insights into the molecular geometry and structural characteristics (Hu Yang, 2009).
Antiallergenic Activity : A series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives, which are structurally related to Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate, were prepared and tested for antiallergenic activity. These compounds exhibited oral activity in rat passive cutaneous anaphylaxis (PCA) tests (Temple, Yevich, Covington, Hanning, Seidehamel, Mackey, & Bartek, 1979).
Pharmaceutical Applications : Another study focused on the synthesis of ethyl esters of 4-dialkylamino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylic acids and their properties. These esters were transformed into acids, hydrazides, and methanols, demonstrating their potential for various pharmaceutical applications (Tumkevicius & Kaminskas, 2003).
properties
IUPAC Name |
ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-3-15-10(14)6-5(2)16-9-7(6)8(11)12-4-13-9/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYICZZMHFVEKKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=NC=N2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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